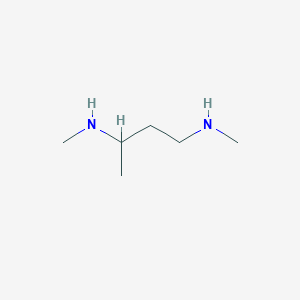
N~1~,N~3~-Dimethylbutane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dimethyl-butane-1,3-diamine is an organic compound with the molecular formula C6H16N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of two methyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dimethyl-butane-1,3-diamine typically involves the reaction of butane-1,3-diamine with methylating agents. One common method is the reaction of butane-1,3-diamine with formaldehyde and formic acid, which results in the formation of N,N’-dimethyl-butane-1,3-diamine through a reductive amination process .
Industrial Production Methods
In industrial settings, the production of N,N’-dimethyl-butane-1,3-diamine can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N’-dimethyl-butane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and alkylating agents are often employed.
Major Products
The major products formed from these reactions include amides, nitriles, primary amines, and substituted amines .
Scientific Research Applications
N,N’-dimethyl-butane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism by which N,N’-dimethyl-butane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes, influencing reaction pathways and outcomes .
Comparison with Similar Compounds
Similar Compounds
- N,N’-dimethyl-1,3-propanediamine
- N,N’-dimethylethylenediamine
- N,N,N’,N’-tetramethyl-1,3-butanediamine
Uniqueness
N,N’-dimethyl-butane-1,3-diamine is unique due to its specific molecular structure, which provides distinct reactivity and binding properties compared to other diamines. Its longer carbon chain and the presence of two methyl groups on the nitrogen atoms differentiate it from similar compounds, making it suitable for specific applications in synthesis and catalysis .
Properties
CAS No. |
57757-16-1 |
|---|---|
Molecular Formula |
C6H16N2 |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
1-N,3-N-dimethylbutane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(8-3)4-5-7-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
DKZBLXUAJDHZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















